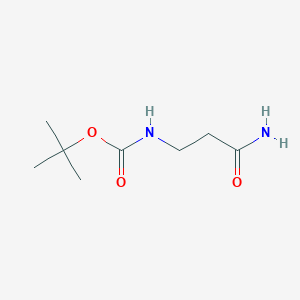

tert-Butyl (3-amino-3-oxopropyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl (3-amino-3-oxopropyl)carbamate, also known as t-BOC, is an organic compound and an important reagent in organic synthesis. It is a carbamate functional group with a tert-butyl group attached to the nitrogen atom. It is a versatile reagent used for a variety of synthetic transformations such as alkylations, acylations, and other substitution reactions. It is also used to protect amino acids and other functional groups during peptide synthesis.

Wissenschaftliche Forschungsanwendungen

1. Synthetic Chemistry and Molecular Design

The tert-butyl (3-amino-3-oxopropyl)carbamate compound has been utilized in various synthetic chemistry applications. For instance, it was employed in a photoredox-catalyzed amination of o-hydroxyarylenaminones, leading to the production of 3-aminochromones under mild conditions. This technique facilitates the construction of diverse amino pyrimidines, broadening the applications of the photocatalyzed protocol (Wang et al., 2022).

2. Organic Synthesis

In the field of organic synthesis, this compound has been used to create complex organic compounds. For example, it played a critical role in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, aiding the creation of tert-Butyl 3a-Methyl-5-Oxo-2,3,3a,4,5,6-Hexahydroindole-1‐Carboxylate (Padwa et al., 2003).

3. Metalation and Alkylation Research

The tert-butyl carbamate derivatives of aminomethyltrialkylsilanes were studied for their ability to undergo metalation between nitrogen and silicon. This research highlighted the efficient reaction with various electrophiles and the possibility of preparing α-functionalized α-amino silanes (Sieburth et al., 1996).

4. Glycosylation and Novel Glycoconjugates

Tert-butyl carbamates have been reacted under glycosylation conditions to yield anomeric 2-deoxy-2-amino sugar carbamates. This reaction showcases good tolerance to several common protecting groups and has been utilized to generate unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

5. Protected Amines Synthesis

Tert-butyl carbamate is involved in the synthesis of Boc-protected amines via a mild and efficient one-pot Curtius rearrangement. This process facilitates the formation of tert-butyl carbamate derivatives in high yields at low temperatures, compatible with a variety of substrates (Lebel & Leogane, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

tert-butyl N-(3-amino-3-oxopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-4-6(9)11/h4-5H2,1-3H3,(H2,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIHCTNHDMVMEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572691 |

Source

|

| Record name | N~3~-(tert-Butoxycarbonyl)-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65983-35-9 |

Source

|

| Record name | N~3~-(tert-Butoxycarbonyl)-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)